5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 1174297-60-9
VCID: VC7351667
InChI: InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11)
SMILES: C1CC2=C(C=CN=C2NC1)Cl
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS No.: 1174297-60-9

Cat. No.: VC7351667

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62

* For research use only. Not for human or veterinary use.

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine - 1174297-60-9

Specification

CAS No. 1174297-60-9
Molecular Formula C8H9ClN2
Molecular Weight 168.62
IUPAC Name 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Standard InChI InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11)
Standard InChI Key DRWCZXDPDAMGQK-UHFFFAOYSA-N
SMILES C1CC2=C(C=CN=C2NC1)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine features a bicyclic framework comprising a pyridine ring fused to a partially saturated diazine ring. The chlorine atom at position 5 and the tetrahydro modification at positions 1–4 distinguish it from simpler naphthyridine derivatives. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₉ClN₂
Molecular Weight168.62 g/mol
IUPAC Name5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
SMILESC1CC2=C(C=CN=C2NC1)Cl
InChIKeyDRWCZXDPDAMGQK-UHFFFAOYSA-N

The saturated ring system reduces aromaticity compared to fully unsaturated naphthyridines, potentially enhancing solubility and bioavailability. The chlorine substituent introduces electronic effects that may influence binding interactions with biological targets.

Synthetic Methodologies

General Strategies for Naphthyridine Synthesis

The synthesis of 1,8-naphthyridines often involves cyclization reactions, with key precursors including aminopyridines and α,β-unsaturated carbonyl compounds. A representative pathway for tetrahydro-1,8-naphthyridines involves:

  • Vinylpyridine Formation: Introduction of a vinyl group at C-2 of a nicotinate derivative .

  • Aza-Michael Addition: Amine addition to the vinyl group under acid catalysis.

  • Ring Closure: Intramolecular cyclization to form the bicyclic system .

For 5-chloro derivatives, chlorination typically occurs either before cyclization via chlorinated precursors or post-cyclization using agents like N-chlorosuccinimide .

Specific Synthesis Considerations

While no published procedure directly describes 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, analogous routes for 1,6-naphthyridines provide guidance:

StepReactionConditionsYield
1Nicotinate amidationDCC, DMAP, rt, 12h86%
2Enamine formationDMF-DMA, 100°C, 3h75%
3CyclizationHCl/EtOH, reflux, 6h68%
4ChlorinationNCS, DCE, rt, 4h82%

Adapted from synthetic approaches to 1,6-naphthyridines .

Challenges include regioselectivity in chlorination and maintaining stereochemical integrity during cyclization. Microwave-assisted synthesis and flow chemistry may improve efficiency for future iterations .

CompoundAnticancer IC₅₀Antimicrobial MIC (μg/mL)Anti-inflammatory EC₅₀
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridineNot testedNot testedNot tested
1,8-Naphthyridine12 μM8–32 (S. aureus)45 μM
5-Nitro-1,6-naphthyridine8 μM4–16 (E. coli)28 μM

Data extrapolated from naphthyridine class studies.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s bifunctional nature (aromatic + aliphatic regions) makes it valuable for:

  • Kinase Inhibitor Design: Saturation may reduce hERG channel binding risks compared to fully aromatic analogs.

  • Antibiotic Development: Chlorine enhances membrane permeability against Gram-negative bacteria.

  • Neurological Agents: Tetrahydro rings mimic piperidine moieties in CNS-active drugs .

Structure-Activity Relationship (SAR) Trends

Preliminary SAR observations from related systems:

  • Chlorine Position: Para-substitution (C-5) maximizes electronic effects on the pyridine nitrogen .

  • Saturation Degree: Partial saturation improves aqueous solubility by 3–5× versus fully aromatic analogs .

  • N-Substitution: Methylation at N-1 enhances metabolic stability in hepatocyte assays.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop catalytic asymmetric routes using chiral auxiliaries or organocatalysts .

  • Target Identification: Perform high-throughput screening against kinase and GPCR panels.

  • ADMET Profiling: Assess permeability (PAMPA), metabolic stability (microsomal assays), and toxicity (hERG, Ames test).

Computational Modeling Opportunities

  • Docking Studies: Map binding poses against topoisomerase II and EGFR kinase domains.

  • QSAR Modeling: Correlate electronic parameters (HOMO/LUMO, MEP) with bioactivity data from analogs.

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